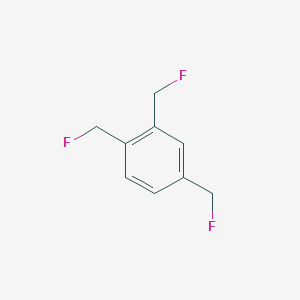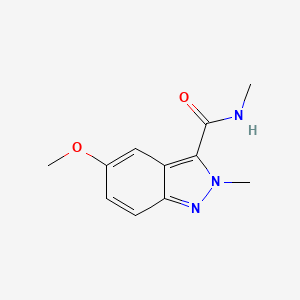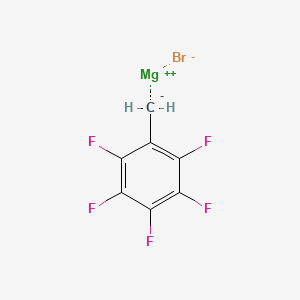
1,2,4-Tris(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tris(fluoromethyl)benzene is an organic compound characterized by the presence of three fluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Tris(fluoromethyl)benzene can be synthesized through selective lithiation followed by electrophilic substitution. For instance, the compound undergoes a hydrogen/metal exchange when treated with an ethereal solution of lithium 2,2,6,6-tetramethylpiperidide. Proton abstraction occurs from positions 5 and 6, and the ratios vary depending on the reaction conditions. Pure 5-iodo-1,2,4-tris(fluoromethyl)benzene can be obtained by fractional crystallization of the regioisomeric mixture and used to prepare 5-substituted derivatives by consecutive reaction with tert-butyllithium and an electrophile .
Industrial Production Methods: The industrial production of this compound involves generating a salifying reaction on 3,4-difluoroaniline and fluoboric acid, followed by a diazotization reaction with sodium nitrite to obtain fluoboric acid diazonium salt. This is then subjected to high-temperature cracking at 80-300°C to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Tris(fluoromethyl)benzene undergoes various chemical reactions, including:
Lithiation: Reacts with butyl-lithium in ether/hexane to form 2,4,6-tris(fluoromethyl)phenyl-lithium.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as the formation of 5-iodo-1,2,4-tris(fluoromethyl)benzene.
Common Reagents and Conditions:
Lithium 2,2,6,6-tetramethylpiperidide: Used for lithiation reactions.
tert-Butyllithium: Employed in electrophilic substitution reactions.
Major Products:
5-Iodo-1,2,4-tris(fluoromethyl)benzene: Obtained through fractional crystallization and subsequent reactions.
Applications De Recherche Scientifique
1,2,4-Tris(fluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,4-tris(fluoromethyl)benzene involves its ability to undergo lithiation and electrophilic substitution reactions. The compound’s fluoromethyl groups play a crucial role in its reactivity, allowing it to form various derivatives through these reactions .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(fluoromethyl)benzene: Another trisubstituted benzene with similar reactivity but different substitution patterns.
1,2,4-Trifluorobenzene: A related compound with fluorine atoms instead of fluoromethyl groups.
Uniqueness: 1,2,4-Tris(fluoromethyl)benzene is unique due to its specific substitution pattern and the presence of three fluoromethyl groups, which impart distinct chemical properties and reactivity compared to other fluorinated benzenes .
Propriétés
Numéro CAS |
921595-55-3 |
|---|---|
Formule moléculaire |
C9H9F3 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
1,2,4-tris(fluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |
Clé InChI |
NIZUCTNNOQSEAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CF)CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B12617332.png)
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)


![3-[(3aR,6aS)-5'-chloro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12617351.png)

![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)


![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)


![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
